molecular formula C16H13F3O2 B8299286 Methyl 6-methyl-4'-trifluoromethylbiphenyl-2-carboxylate CAS No. 256397-60-1

Methyl 6-methyl-4'-trifluoromethylbiphenyl-2-carboxylate

Cat. No.: B8299286
CAS No.: 256397-60-1
M. Wt: 294.27 g/mol
InChI Key: YIBQTOKSYBJZFG-UHFFFAOYSA-N
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Description

Methyl 6-methyl-4'-trifluoromethylbiphenyl-2-carboxylate is a useful research compound. Its molecular formula is C16H13F3O2 and its molecular weight is 294.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

256397-60-1

Molecular Formula

C16H13F3O2

Molecular Weight

294.27 g/mol

IUPAC Name

methyl 3-methyl-2-[4-(trifluoromethyl)phenyl]benzoate

InChI

InChI=1S/C16H13F3O2/c1-10-4-3-5-13(15(20)21-2)14(10)11-6-8-12(9-7-11)16(17,18)19/h3-9H,1-2H3

InChI Key

YIBQTOKSYBJZFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of methyl 2-trifluoromethanesulfonyloxy-3-methylbenzoate (900 g, in toluene), potassium carbonate (629.6 g), tetrahydrofuran (2700 mL) and deionized water (5400 mL) under nitrogen is added tetrakis (triphenylphosphine) palladium (0) (104.6 g). To this is added the above solution of p-trifluoromethylphenylboronic acid and the mixture is heated at reflux for 2 days. The reaction mixture is filtered and evaporated to dryness. The residue is partitioned between water and ethyl acetate. The ethyl acetate layer is separated and evaporated to dryness. The residue is taken up in heptane-ethyl acetate (9:1), the mixture is filtered and the filtrate is evaporated to dryness to give methyl 6-methyl-4′-trifluoromethylbiphenyl-2-carboxylate as an oil.
Name
methyl 2-trifluoromethanesulfonyloxy-3-methylbenzoate
Quantity
900 g
Type
reactant
Reaction Step One
Quantity
629.6 g
Type
reactant
Reaction Step One
Quantity
2700 mL
Type
reactant
Reaction Step One
Quantity
104.6 g
Type
catalyst
Reaction Step One
Name
Quantity
5400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

A mixture of methyl 2-bromo-3-methylbenzoate (22.33 g, 97.5 mmol), potassium phosphate (82.8 g, 390 mmol), [1,1′-bis(diphenylphosphino)-ferrocene]dichloro palladium (II), complex with dichloromethane (1:1) (3.98 g, 4.87 mmol), and p-trifluoromethylphenylboronic acid (22.2 g, 117 mmol) in 500 mL of DME is degassed and refluxed under an atmosphere of argon overnight. The mixture is concentrated, poured into water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over magnesium sulphate, filtered and evaporated under reduced pressure. The residue is purified by silica gel chromatography eluting with ethyl acetate/toluene (1:9) to give methyl 6-methyl4′-trifluoromethyl-biphenyl-2-carboxylate.
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22.33 g
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potassium phosphate
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82.8 g
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reactant
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3.98 g
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reactant
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22.2 g
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reactant
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500 mL
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solvent
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catalyst
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Synthesis routes and methods IV

Procedure details

To a solution of methyl 2-trifluoromethanesulfonyloxy-3-methylbenzoate (900 g, in toluene), potassium carbonate (629.6 g), tetrahydrofuran (2700 mL) and deionized water (5400 mL) under nitrogen is added tetrakis (triphenylphosphine)palladium (0) (104.6 g). To this is added the above solution of p-trifluoromethylphenylboronic acid and the mixture is heated at reflux for 2 days. The reaction mixture is filtered and evaporated to dryness. The residue is partitioned between water and ethyl acetate. The ethyl acetate layer is separated and evaporated to dryness. The residue is taken up in heptane-ethyl acetate (9:1), the mixture is filtered and the filtrate is evaporated to dryness to give methyl 6-methyl-4′-trifluoromethylbiphenyl-2-carboxylate as an oil.
Name
methyl 2-trifluoromethanesulfonyloxy-3-methylbenzoate
Quantity
900 g
Type
reactant
Reaction Step One
Quantity
629.6 g
Type
reactant
Reaction Step One
Quantity
2700 mL
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis (triphenylphosphine)palladium (0)
Quantity
104.6 g
Type
reactant
Reaction Step One
Name
Quantity
5400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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